molecular formula C23H29N3O3 B4136233 2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B4136233
M. Wt: 395.5 g/mol
InChI Key: GVWNAKVJTVXGLT-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common method includes the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form various electrophiles . These electrophiles can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which involves the use of boron reagents, can be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The compound may act on non-receptor protein tyrosine kinases, which are activated following engagement of different classes of cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-16(2)23(28)26-14-12-25(13-15-26)20-11-6-5-10-19(20)24-22(27)18-9-7-8-17(3)21(18)29-4/h5-11,16H,12-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNAKVJTVXGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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